

Physical and chemical properties of (Oxybis(4,1-phenylene))bis(dimethylsilanol).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4,4'-

Compound Name: *Bis(dimethylhydroxysilyl)diphenyl ether*

Cat. No.: B037893

[Get Quote](#)

In-Depth Technical Guide: (Oxybis(4,1-phenylene))bis(dimethylsilanol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (Oxybis(4,1-phenylene))bis(dimethylsilanol), a unique organosilicon compound. This document is intended to be a valuable resource for researchers and professionals in drug development and materials science, offering detailed data, experimental insights, and contextual information.

Chemical Identity and Structure

(Oxybis(4,1-phenylene))bis(dimethylsilanol), also known as **4,4'-Bis(dimethylhydroxysilyl)diphenyl ether**, is a silanol derivative characterized by a central diphenyl ether core functionalized with two dimethylsilanol groups.

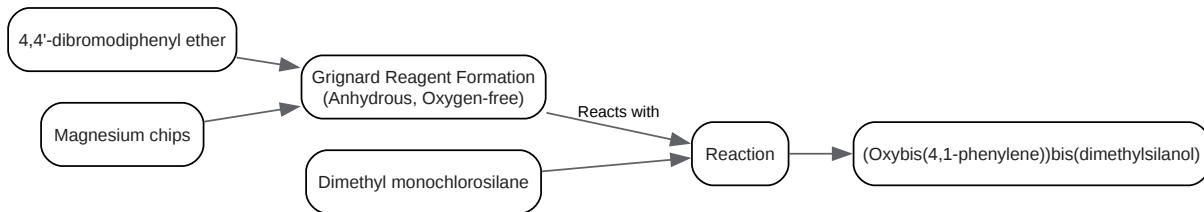
Molecular Structure:

Caption: Molecular structure of (Oxybis(4,1-phenylene))bis(dimethylsilanol).

Physicochemical Properties

A summary of the key physical and chemical properties of (Oxybis(4,1-phenylene))bis(dimethylsilanol) is presented in the table below.

Property	Value	Reference(s)
CAS Number	2096-54-0	[1] [2]
Molecular Formula	C ₁₆ H ₂₂ O ₃ Si ₂	[2]
Molecular Weight	318.52 g/mol	[2]
Appearance	White solid	[3]
Melting Point	85-91 °C	[1] [2]
Boiling Point	399.4 °C at 760 mmHg	[1] [2]
Density	1.1 g/cm ³	[1] [2]
Flash Point	195.4 °C	[1] [2]
Solubility	Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons.	


Experimental Protocols

While detailed, peer-reviewed experimental protocols for the synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilanol) are not readily available in the public domain, two primary synthesis strategies have been described by chemical suppliers.

Grignard Reaction (Traditional Method)

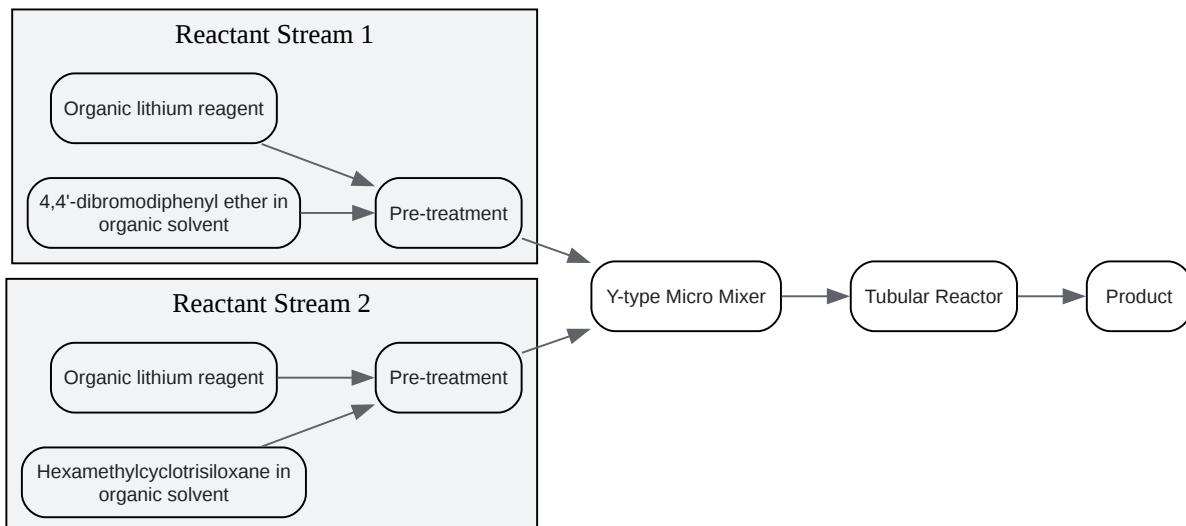
This method involves the use of a Grignard reagent, a common approach in organometallic chemistry.

Workflow:

[Click to download full resolution via product page](#)

Caption: Grignard reaction workflow for synthesis.

Methodology:


- Grignard Reagent Preparation: 4,4'-dibromodiphenyl ether is reacted with magnesium chips in an appropriate anhydrous and oxygen-free solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding bis-Grignard reagent.[\[1\]](#)
- Reaction with Silane: The freshly prepared Grignard reagent is then reacted with dimethyl monochlorosilane.[\[1\]](#)
- Hydrolysis: The resulting intermediate is hydrolyzed to yield the final product, (Oxybis(4,1-phenylene))bis(dimethylsilanol).

Note: This method is described as being cumbersome and requires strict control of reaction conditions to prevent side reactions.[\[1\]](#)

Continuous Flow Synthesis

A more efficient, modern approach utilizes continuous flow technology.

Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Oxybis(4,1-phenylene))bis(dimethylsilanol), CAS No. 2096-54-0 - iChemical [ichemical.com]
- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 3. 1,1'-{[1,4-Phenylenebis(methylene)]bis(oxy)bis(4,1-phenylene)}diethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [Physical and chemical properties of (Oxybis(4,1-phenylene))bis(dimethylsilanol).]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037893#physical-and-chemical-properties-of-oxybis-4-1-phenylene-bis-dimethylsilanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com